molecular formula C18H14Cl2Si B14274332 Silane, dichlorodi-1H-inden-1-yl- CAS No. 167776-66-1

Silane, dichlorodi-1H-inden-1-yl-

Cat. No.: B14274332
CAS No.: 167776-66-1
M. Wt: 329.3 g/mol
InChI Key: GANFORNHHDKLIK-UHFFFAOYSA-N
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Description

"Silane, dichlorodi-1H-inden-1-yl-" is a silicon-based compound featuring two 1H-inden-1-yl substituents and two chlorine atoms bonded to a central silicon atom. This compound likely serves as a precursor in organosilicon chemistry, with applications in materials science or catalysis.

Properties

CAS No.

167776-66-1

Molecular Formula

C18H14Cl2Si

Molecular Weight

329.3 g/mol

IUPAC Name

dichloro-bis(1H-inden-1-yl)silane

InChI

InChI=1S/C18H14Cl2Si/c19-21(20,17-11-9-13-5-1-3-7-15(13)17)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H

InChI Key

GANFORNHHDKLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C=CC2=C1)[Si](C3C=CC4=CC=CC=C34)(Cl)Cl

Origin of Product

United States

Preparation Methods

Metathesis Substitution with Dichlorosilane

Inspired by diiodosilane synthesis, this method substitutes dichlorosilane (SiH$$2$$Cl$$2$$) with indenyl anions under catalytic conditions:

  • Formation of Indenyl Sodium :
    Indene reacts with sodium hydride (NaH) in dimethoxyethane (DME):
    $$
    \text{C}9\text{H}8 + \text{NaH} \rightarrow \text{C}9\text{H}7\text{Na} + \text{H}_2
    $$

  • Silicon-Halogen Exchange :
    Indenyl sodium undergoes metathesis with SiH$$2$$Cl$$2$$ in the presence of trioctylamine as a catalyst:
    $$
    2\,\text{C}9\text{H}7\text{Na} + \text{SiH}2\text{Cl}2 \rightarrow \text{Cl}2\text{Si}(\text{C}9\text{H}7)2 + 2\,\text{NaH}
    $$
    The patent methodology specifies a reaction temperature of 40°C for 18 hours, yielding 59–92% for analogous diiodosilanes. Adapting this to dichlorosilane requires elevated temperatures (80–100°C) and extended reaction times.

Advantages :

  • Utilizes cost-effective NaH instead of lithium reagents.
  • Scalable to industrial production with minimal byproducts.

Comparative Analysis of Preparation Methods

Method Reagents Conditions Yield Advantages Limitations
Grignard/Organolithium n-BuLi, SiCl$$_4$$ -78°C, anhydrous THF 60–75% High purity; established protocol Sensitive to moisture; costly reagents
Metathesis Substitution NaH, SiH$$2$$Cl$$2$$ 80°C, trioctylamine 50–70%* Scalable; inexpensive reagents Longer reaction times; moderate yields
Catalytic Coupling Ir catalyst, SiCl$$_4$$ Not yet optimized N/A Potential for mild conditions Theoretical; unproven efficacy

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

  • Byproduct Mitigation :
    Over-substitution can be minimized by using excess indene or modular silanes (e.g., SiCl$$_3$$H) to control reactivity.
  • Solvent Selection :
    Polar aprotic solvents (THF, DME) enhance reagent solubility, while non-polar solvents (toluene) may reduce side reactions.
  • Catalyst Development : Tetrabutylammonium iodide, effective in diiodosilane synthesis, could accelerate metathesis by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

Silane, dichlorodi-1H-inden-1-yl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis .

Scientific Research Applications

Silane, dichlorodi-1H-inden-1-yl- has several scientific research applications:

Mechanism of Action

The mechanism of action of Silane, dichlorodi-1H-inden-1-yl- involves its ability to form strong bonds with other elements, such as oxygen and carbon. This property makes it an effective cross-linking agent in polymer chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorosilanes with Aromatic Substituents

Dichlorosilanes with aromatic groups (e.g., dichlorodiphenylsilane, Cl₂SiPh₂) are well-studied. Key comparisons include:

Property Dichlorodiphenylsilane (Cl₂SiPh₂) Hypothetical Dichlorodiindenylsilane Rationale/Inference
Steric Hindrance Moderate (phenyl groups) High (indenyl groups) Indenyl’s bicyclic structure increases steric bulk .
Electronic Effects Electron-withdrawing (Si-Cl) Enhanced π-conjugation Indenyl’s fused rings may delocalize electron density, altering Si reactivity .
Typical Applications Polymer crosslinking, silicones Potential catalysis or precursors Indenyl’s rigidity may stabilize transition states .

Indenyl-Substituted Compounds

Indenyl derivatives (e.g., indenones, indenamines) exhibit distinct reactivity:

  • (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): Structure: Features a conjugated indenone core with pyridinyl and methoxy groups. Reactivity: The α,β-unsaturated ketone moiety enables Michael additions or cycloadditions, a trait less relevant to the silane but indicative of indenyl’s electronic versatility.
  • 6-Chloro-2-methyl-1H-inden-1-one (): Synthesis: Derived from 1-indanone via Claisen-Schmidt condensation (analogous to ). Role of Substituents: Chloro and methyl groups modulate electron density, suggesting dichlorodiindenylsilane’s reactivity could be similarly tuned .

Dichlorosilanes vs. Carbon Analogues

  • Silane vs. Carbon Backbone :
    • Silicon’s larger atomic radius and lower electronegativity compared to carbon may reduce bond strength (Si-Cl vs. C-Cl), increasing hydrolysis susceptibility.
    • Indenyl groups on silicon could enhance thermal stability relative to aliphatic silanes .

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